Pregna-4,9(11),16-triene-3,20-dione
CAS No.: 21590-20-5
Cat. No.: VC20836858
Molecular Formula: C21H26O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21590-20-5 |
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Molecular Formula | C21H26O2 |
Molecular Weight | 310.4 g/mol |
IUPAC Name | (8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1 |
Standard InChI Key | TZEZJENWQRMZIX-BVPXEZJJSA-N |
Isomeric SMILES | CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C |
SMILES | CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |
Canonical SMILES | CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |
Chemical Properties and Structure
Basic Chemical Identity
Pregna-4,9(11),16-triene-3,20-dione is identified by the CAS Registry Number 21590-20-5. The compound exists as a solid at room temperature with specific physicochemical properties that influence its reactivity and applications in synthetic pathways .
Molecular Characteristics
The compound has several key molecular characteristics that define its chemical identity and behavior:
Property | Value |
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Molecular Formula | C₂₁H₂₆O₂ |
Molecular Weight | 310.43 g/mol |
Exact Mass | 310.19300 |
Polar Surface Area (PSA) | 34.14000 |
LogP | 4.56370 |
Table 1: Key molecular characteristics of Pregna-4,9(11),16-triene-3,20-dione
Structural Formula and Nomenclature
The IUPAC name for the compound is (8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one, which describes its complex structure with specific stereochemistry. The compound is also known by several synonyms:
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HYDROCORTISONE IMPURITY 17
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Pregna-4,9(11),16-tetraene-3,20-dione
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4,9(11),16-Pregnatriene-3,20-dione
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4,9(11),16-Pregnatrien-3,20-dion
For computational and database purposes, the compound can be uniquely identified by its:
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Standard InChI: InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1
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Standard InChIKey: TZEZJENWQRMZIX-BVPXEZJJSA-N
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Isomeric SMILES: CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C
Synthesis and Production Methods
Synthetic Pathways
Pregna-4,9(11),16-triene-3,20-dione is primarily synthesized through a series of chemical transformations starting from phytosterols such as stigmasterol or campesterol. The synthesis pathway typically involves several key steps including oxidation, dehydrogenation, and functional group modifications to establish the required double bond patterns and ketone functionalities.
Applications and Uses
Pharmaceutical Intermediates
The primary application of Pregna-4,9(11),16-triene-3,20-dione is as an intermediate in the synthesis of various pharmaceutical compounds, particularly:
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Norethandrolone synthesis, where it serves as a key precursor
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Development of corticosteroids for treating inflammatory conditions
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Production of specialized steroid hormones with modified biological activities
The compound's unique structure allows for selective modifications, enabling medicinal chemists to create derivatives with enhanced pharmacological properties or reduced side effects.
Research Applications
In research settings, Pregna-4,9(11),16-triene-3,20-dione serves as:
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A model compound for studying steroid reactivity and transformation
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A reference standard for analytical methods development
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A starting material for exploring novel synthetic routes to complex steroids
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A substrate for investigating enzymatic transformations of steroids
Research Findings
Structure-Activity Relationships
Research on Pregna-4,9(11),16-triene-3,20-dione has contributed to understanding structure-activity relationships in steroid compounds. The specific arrangement of double bonds in positions 4, 9(11), and 16 influences:
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The molecular conformation and rigidity of the steroid skeleton
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The reactivity of various functional groups within the molecule
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The binding affinity to specific biological receptors
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The metabolic stability of the compound and its derivatives
Market Information
Parameter | Details |
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Price Range | US $10.00-1.00 / kg |
Minimum Order | 1 kg |
Purity | 99% |
Supply Capacity | From gram to ton scale; free samples available |
Table 2: Commercial availability specifications for Pregna-4,9(11),16-triene-3,20-dione
Market Trends
The market for steroid intermediates like Pregna-4,9(11),16-triene-3,20-dione is influenced by:
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Pharmaceutical industry demand for corticosteroid and hormone medications
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Research activities focused on developing novel steroid-based therapeutics
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Regulatory considerations affecting manufacturing processes
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Technological advancements in synthetic methods and biotransformation
As a specialized intermediate, its market is relatively niche but stable, primarily serving pharmaceutical research and manufacturing sectors.
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